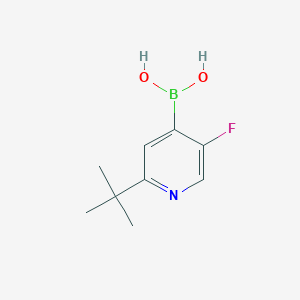
(2-(tert-Butyl)-5-fluoropyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(tert-Butyl)-5-fluoropyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tert-butyl group and a fluorine atom. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(tert-Butyl)-5-fluoropyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: (2-(tert-Butyl)-5-fluoropyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce alcohols or ketones.
Aplicaciones Científicas De Investigación
(2-(tert-Butyl)-5-fluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-(tert-Butyl)-5-fluoropyridin-4-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it a valuable tool in the study of enzyme inhibition and molecular recognition . Additionally, the presence of the fluorine atom and tert-butyl group can influence the compound’s reactivity and binding affinity, further enhancing its utility in chemical and biological applications.
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid derivative commonly used in Suzuki-Miyaura coupling reactions.
(4-Fluorophenyl)boronic Acid: Similar to (2-(tert-Butyl)-5-fluoropyridin-4-yl)boronic acid but lacks the tert-butyl group and pyridine ring.
(2-(tert-Butyl)-4-methylphenyl)boronic Acid: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness: The uniqueness of this compound lies in its combination of a boronic acid group with a fluorinated pyridine ring and a tert-butyl substituent. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable reagent in various chemical and biological applications.
Propiedades
Fórmula molecular |
C9H13BFNO2 |
|---|---|
Peso molecular |
197.02 g/mol |
Nombre IUPAC |
(2-tert-butyl-5-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H13BFNO2/c1-9(2,3)8-4-6(10(13)14)7(11)5-12-8/h4-5,13-14H,1-3H3 |
Clave InChI |
QPZUZCGPAKNIHF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1F)C(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















